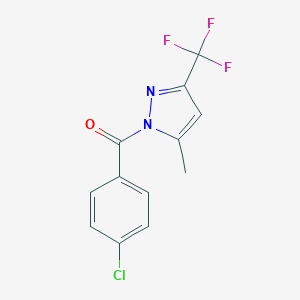
1-(4-chlorobenzoyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorobenzoyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole, also known as CCT018159, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This pyrazole derivative has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
作用机制
The exact mechanism of action of 1-(4-chlorobenzoyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole is not fully understood, but it is believed to act by inhibiting the activity of the enzyme cyclin-dependent kinase 2 (CDK2). CDK2 is a key regulator of cell cycle progression, and inhibition of its activity can lead to cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects
In addition to its anti-tumor activity, 1-(4-chlorobenzoyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole has been found to exhibit a range of other biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer to other parts of the body).
实验室实验的优点和局限性
One of the major advantages of using 1-(4-chlorobenzoyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole in lab experiments is its potent anti-tumor activity. This compound has been found to be effective against a wide range of cancer cell lines, making it a valuable tool for studying cancer biology and developing new cancer treatments.
However, there are also some limitations to using 1-(4-chlorobenzoyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole in lab experiments. For example, this compound has been found to be toxic to normal cells at high concentrations, which can make it difficult to use in certain types of experiments. Additionally, the exact mechanism of action of 1-(4-chlorobenzoyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several potential future directions for research on 1-(4-chlorobenzoyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole. One area of interest is in the development of new cancer treatments that target CDK2, either using 1-(4-chlorobenzoyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole or other CDK2 inhibitors. Another potential direction is in the study of the compound's effects on other physiological processes, such as inflammation and immune function. Finally, there is also interest in exploring the potential use of 1-(4-chlorobenzoyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole in combination with other cancer treatments, such as chemotherapy and radiation therapy, to enhance their effectiveness.
合成方法
The synthesis of 1-(4-chlorobenzoyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole involves the reaction of 4-chlorobenzoyl chloride with 5-methyl-1H-pyrazole-3-carboxylic acid in the presence of trifluoroacetic anhydride. This reaction results in the formation of the desired product, which can be purified using various methods such as column chromatography.
科学研究应用
1-(4-chlorobenzoyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole has been studied extensively for its potential therapeutic applications. One of the major areas of research has been in the field of cancer treatment. Studies have shown that this compound exhibits potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer.
属性
产品名称 |
1-(4-chlorobenzoyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole |
|---|---|
分子式 |
C12H8ClF3N2O |
分子量 |
288.65 g/mol |
IUPAC 名称 |
(4-chlorophenyl)-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]methanone |
InChI |
InChI=1S/C12H8ClF3N2O/c1-7-6-10(12(14,15)16)17-18(7)11(19)8-2-4-9(13)5-3-8/h2-6H,1H3 |
InChI 键 |
HNGCBKHDWPUECA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C(=O)C2=CC=C(C=C2)Cl)C(F)(F)F |
规范 SMILES |
CC1=CC(=NN1C(=O)C2=CC=C(C=C2)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{5-[(2,5-Dichlorophenoxy)methyl]-2-furoyl}thiomorpholine](/img/structure/B213867.png)

![methyl 3-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B213869.png)
![4-chloro-1,5-dimethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B213872.png)

![4-chloro-1,3-dimethyl-N-{4-[(methylamino)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B213876.png)

![N-[4-bromo-2-(trifluoromethyl)phenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B213879.png)

![2-[(Cyclobutylcarbonyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B213882.png)

![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]cyclobutanecarboxamide](/img/structure/B213887.png)
![N-{4-[acetyl(methyl)amino]phenyl}-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B213888.png)
![2-[(3-Toluidinocarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B213890.png)